molecular formula C18H16FN3O2S B2458751 N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688335-86-6

N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2458751
CAS No.: 688335-86-6
M. Wt: 357.4
InChI Key: XSMBEYDZYJTRSL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that features a fluorophenyl group, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the thioacetamide linkage.

    Imidazole Ring Formation: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of Fluorophenyl and Methoxyphenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Formation of Thioacetamide Linkage: This step involves the reaction of the intermediate with thioacetic acid under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups, along with the imidazole ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2S/c1-24-16-8-6-15(7-9-16)22-11-10-20-18(22)25-12-17(23)21-14-4-2-13(19)3-5-14/h2-11H,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMBEYDZYJTRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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